molecular formula C22H23NO5S B492550 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide CAS No. 667911-91-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide

Cat. No.: B492550
CAS No.: 667911-91-3
M. Wt: 413.5g/mol
InChI Key: RBCJYFQREIQKGY-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide is a chemical compound of significant interest in medicinal and biochemical research. As a member of the benzenesulfonamide class, this compound is characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 4-phenoxybenzenesulfonamide group. Sulfonamide derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include potential antibacterial, antitumor, anti-carbonic anhydrase, diuretic, hypoglycemic, and protease inhibitory properties . The specific structural features of this compound, particularly the phenoxy substitution, make it a valuable intermediate for exploring structure-activity relationships and for the development of novel therapeutic agents . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. It should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-26-21-13-8-17(16-22(21)27-2)14-15-23-29(24,25)20-11-9-19(10-12-20)28-18-6-4-3-5-7-18/h3-13,16,23H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCJYFQREIQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide revolves around the nucleophilic substitution between 4-phenoxybenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. The sulfonyl chloride reacts with the amine’s lone pair, forming the sulfonamide bond while releasing hydrochloric acid (HCl). A base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) is typically employed to neutralize HCl, driving the reaction to completion.

Reaction Equation:

4-Phenoxybenzenesulfonyl chloride+2-(3,4-Dimethoxyphenyl)ethylamineBaseThis compound+HCl\text{4-Phenoxybenzenesulfonyl chloride} + \text{2-(3,4-Dimethoxyphenyl)ethylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Step 1: Preparation of 4-Phenoxybenzenesulfonyl Chloride

4-Phenoxybenzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is conducted at 0–5°C to minimize side reactions, with subsequent distillation to isolate the sulfonyl chloride.

Step 2: Amine Activation

2-(3,4-Dimethoxyphenyl)ethylamine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A stoichiometric excess of the amine (1.2:1 molar ratio relative to sulfonyl chloride) ensures complete conversion.

Step 3: Coupling Reaction

The sulfonyl chloride is added dropwise to the amine solution under nitrogen atmosphere at 0°C. After 30 minutes, the mixture is warmed to room temperature and stirred for 24 hours. TEA (1.5 equivalents) is added to scavenge HCl.

Step 4: Purification

The crude product is washed sequentially with 2M HCl, saturated sodium bicarbonate, and brine. Organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DCM/ethyl acetate).

Optimization Strategies

Reaction Condition Tuning

  • Temperature Control: Maintaining 0°C during sulfonyl chloride addition prevents exothermic side reactions. Subsequent warming to room temperature ensures complete amine participation.

  • Solvent Selection: Polar aprotic solvents like DCM or THF enhance reagent solubility without participating in side reactions. DCM’s low boiling point facilitates easy removal.

  • Base Efficacy: DMAP outperforms TEA in sterically hindered reactions by acting as a nucleophilic catalyst, improving yields from 60% to 76%.

Yield Optimization Data

ParameterOptimal ValueYield Impact
Amine:Sulfonyl Chloride1.2:1Maximizes conversion
Reaction Time24 hoursEnsures completion
Purification MethodColumn ChromatographyPurity >95%

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch Processing: Suitable for small-scale synthesis (<10 kg), with manual control over reaction steps. Yields remain consistent at 70–76% but require extensive labor.

  • Continuous Flow: Offers scalability (>100 kg) via automated reactors. Enhanced heat transfer and mixing reduce side products, though initial setup costs are higher.

Cost-Efficiency Analysis

FactorBatch ProcessingContinuous Flow
Equipment CostLowHigh
Labor CostHighLow
Yield ConsistencyModerateHigh

Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.6 (m, 4H, aromatic protons), δ 6.9–6.7 (m, 3H, dimethoxyphenyl), δ 3.9 (s, 6H, OCH₃), δ 3.1 (t, 2H, CH₂N), δ 2.8 (t, 2H, CH₂Ar).

    • ¹³C NMR: Confirms sulfonamide carbonyl at δ 165 ppm and methoxy carbons at δ 56 ppm.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 458.2 aligns with the molecular formula C₂₄H₂₇NO₅S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%. Residual solvents are quantified via gas chromatography (GC).

Challenges and Mitigation

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride: Exposure to moisture converts sulfonyl chloride to sulfonic acid. Mitigated by rigorous anhydrous conditions.

  • Amine Oxidation: Aromatic amines may oxidize under prolonged heating. Nitrogen atmosphere and antioxidant additives (e.g., BHT) suppress this.

Scalability Limitations

  • Column Chromatography: Impractical for large-scale batches due to solvent consumption. Recrystallization in DCM/ethyl acetate offers a viable alternative.

Emerging Methodologies

Photocatalytic Coupling

Recent advances employ visible-light catalysis to activate sulfonyl chlorides at ambient temperatures, reducing energy input and improving atom economy.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze sulfonamide bond formation in aqueous media, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activity
Sulfonamides, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide, are known for their broad pharmacological activities. They exhibit significant antibacterial and antitumor properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting the folate synthesis pathway, crucial for bacterial proliferation . Additionally, their antitumor activity has been linked to the induction of apoptosis in cancer cells, making them candidates for cancer treatment .

Inhibition of Carbonic Anhydrase
This compound has been studied for its ability to inhibit carbonic anhydrase enzymes. These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Inhibitors of carbonic anhydrase are valuable in treating conditions like glaucoma and epilepsy . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance the inhibitory potency against these enzymes .

Immunological Applications

Adjuvant Properties
this compound has been evaluated as a co-adjuvant in vaccination studies. It demonstrated enhanced immune responses when used alongside monophosphoryl lipid A (MPLA), a known adjuvant. This enhancement is attributed to the compound's ability to prolong activation of the NF-κB pathway and interferon signaling pathways, which are critical for effective immune responses . Such properties make it a candidate for improving vaccine efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth by targeting folate synthesis
AntitumorInduces apoptosis in cancer cells
Carbonic Anhydrase InhibitionEffective against carbonic anhydrase enzymes
Immunological AdjuvantEnhances immune response in murine models

Case Study: Immunological Response Enhancement

In a study conducted on murine models, this compound was administered alongside MPLA. The results indicated a significant increase in antigen-specific immunoglobulin responses compared to controls receiving MPLA alone. This suggests that the compound not only acts as an adjuvant but also modifies the immune landscape, potentially leading to better vaccine outcomes .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Replaces the sulfonamide-phenoxy group with a benzamide.
  • Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Key Differences :
    • Acidity : Benzamide’s amide group is less acidic than sulfonamide, affecting solubility in physiological environments.
    • Bioactivity : Benzamides are often associated with neuroprotective or receptor-binding activities, whereas sulfonamides are linked to enzyme inhibition (e.g., carbonic anhydrase) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide

  • Structure : Features a cinnamic acid amide with additional methoxy groups.
  • Implications: Enhanced electron-donating methoxy groups may increase oxidative stability or alter binding affinities compared to the phenoxy-sulfonamide core .

Sulfonamide Derivatives

N-Substituted Sulfonamides

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Structure : Methyl substitution on the sulfonamide nitrogen and benzene ring.
  • Crystallography: The crystal structure reveals intermolecular C–H···O interactions, suggesting stable packing patterns.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Structure : A "double" sulfonamide with fluorine substituents.
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases sulfonamide acidity, enhancing interactions with basic residues in biological targets .

Sulfamoyl and Phenoxy Variants

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide

  • Structure : Combines sulfamoyl and benzamide groups.
  • Physicochemical Properties: The sulfamoyl group (–SO₂NH₂) introduces higher polarity than the phenoxy group, likely improving aqueous solubility .

Data Tables

Table 2: Functional Group Impact

Group Example Compound Acidity (pKa) Lipophilicity (LogP) Bioactivity Trend
Benzamide Rip-B ~17–18 High Neuroprotection
Sulfonamide Target compound ~10–11 Moderate Enzyme inhibition
Sulfamoyl 4-Sulfamoylbenzamide ~8–9 Low Antimicrobial

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C22H23NO5SC_{22}H_{23}NO_5S, is characterized by a complex structure that includes multiple aromatic rings and a sulfonamide functional group. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural components. The compound's efficacy can be attributed to its ability to interact with various biological targets. High-throughput screening (HTS) studies have shown that modifications to the phenyl rings and the sulfonamide nitrogen can significantly impact activity.

Key Findings from SAR Studies

  • Aryl Substituents : The presence of methoxy groups at specific positions on the aryl rings is critical for maintaining biological activity. Removal or repositioning of these substituents often leads to a loss of function .
  • Sulfonamide Positioning : The positioning of the sulfonamide group is also vital; alterations can result in diminished activity, indicating that spatial configuration plays a crucial role in binding affinity and efficacy .

Biological Activity

This compound has been investigated for several biological activities:

Immune Modulation

Research indicates that this compound can enhance immune responses when used as a co-adjuvant in vaccination studies. In murine models, it demonstrated significant enhancement of antigen-specific immunoglobulin responses when combined with monophosphoryl lipid A (MPLA) . This suggests potential applications in vaccine development.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase, which is involved in numerous physiological processes including acid-base balance and fluid secretion .

Case Studies

Several studies highlight the compound's potential applications:

  • Vaccine Adjuvant Studies : In a study involving murine vaccination models, this compound was tested alongside MPLA. The results indicated a marked increase in immunogenicity compared to controls without the compound .
  • Enzyme Activity Screening : A high-throughput screening approach assessed the compound's effect on reactive oxygen species (ROS) generation and enzyme activity related to oxidative stress. Results indicated that certain derivatives maintained significant activity across varying pH levels, suggesting robustness in different biological environments .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Immune ModulationEnhances antigen-specific responses
Enzyme InhibitionInhibits carbonic anhydrase
ROS GenerationInduces ROS production under specific conditions

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Removal of 2-methoxyLoss of activity
Replacement with bromoReduced binding affinity
Positioning of sulfonamideCritical for maintaining biological function

Q & A

What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

  • Sulfonamide Coupling : Reacting 4-phenoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization requires strict control of stoichiometry, moisture exclusion, and slow addition of sulfonyl chloride to avoid dimerization .
  • Troubleshooting Low Yields : If yields fall below 60%, consider using activated molecular sieves to absorb HCl byproducts or switching to DMF as a solvent to enhance nucleophilicity of the amine .

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the connectivity of the dimethoxyphenyl and phenoxy groups. Key signals include methoxy protons at δ 3.7–3.9 ppm and aromatic protons in the phenoxy moiety at δ 6.8–7.3 ppm .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry and packing. For example, crystal structures of analogous sulfonamides reveal intermolecular hydrogen bonds between sulfonamide S=O and N-H groups, stabilizing the lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at ~457.18 g/mol) and detects impurities like unreacted amine or sulfonyl chloride .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, histone deacetylases). Use molecular docking to predict binding affinity, focusing on interactions between the sulfonamide group and the enzyme’s active site .
  • Assay Conditions :
    • pH Optimization : Conduct assays at physiological pH (7.4) and include controls with acetazolamide (a known sulfonamide inhibitor) for comparison .
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values. Replicate experiments in triplicate to assess variability .
  • Data Interpretation : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive). Cross-validate with ITC (isothermal titration calorimetry) for binding thermodynamics .

What strategies are employed to resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Structural Validation : Re-examine crystallographic data to confirm that batch-to-batch variations (e.g., polymorphs or solvates) do not alter activity. For example, a 5° deviation in dihedral angles can significantly impact binding .
  • Assay Standardization : Ensure consistent cell lines, buffer compositions, and incubation times across studies. Discrepancies in IC50_{50} values often arise from differences in assay protocols .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(3,4-dimethylphenyl) analogs) to identify trends in substituent effects on activity .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Use tools like SwissADME to assess logP (target <5), aqueous solubility, and CYP450 inhibition. The methoxy and phenoxy groups may enhance metabolic stability but could reduce solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin to predict plasma protein binding. Adjust substituents (e.g., replacing methoxy with hydrophilic groups) to improve free fraction .
  • Toxicity Profiling : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity linked to the sulfonamide moiety .

What advanced techniques are used to analyze intermolecular interactions in the crystal lattice, and how do these interactions influence solubility?

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C–H···O, π–π stacking) between sulfonamide groups and aromatic rings. High contact percentages (>10%) suggest poor solubility due to strong lattice stabilization .
  • Thermogravimetric Analysis (TGA) : Measures dehydration events in hydrates, which correlate with stability under storage conditions. Anhydrous forms generally exhibit better solubility .
  • Powder X-ray Diffraction (PXRD) : Identifies polymorphs; metastable forms may dissolve faster but risk converting to stable, less soluble forms over time .

What mechanistic insights can be gained from studying the degradation pathways of this compound under varying pH conditions?

  • Hydrolytic Stability : Under acidic conditions (pH <3), the sulfonamide bond may cleave, releasing 4-phenoxybenzenesulfonic acid and 2-(3,4-dimethoxyphenyl)ethylamine. Monitor via HPLC with UV detection at 254 nm .
  • Oxidative Degradation : Exposure to light/oxygen can oxidize methoxy groups to quinones. Use LC-MS to identify degradation products and add antioxidants (e.g., BHT) during storage .
  • pH-Dependent Solubility : The compound may exhibit pH-dependent solubility due to ionization of the sulfonamide group (pKa ~10). Buffer solutions (pH 1–10) can map solubility profiles for formulation studies .

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